molecular formula C10H11ClN2O B8539619 3-Chloro-4-(2-hydroxy-1-methyl-ethylamino)-benzonitrile

3-Chloro-4-(2-hydroxy-1-methyl-ethylamino)-benzonitrile

Cat. No. B8539619
M. Wt: 210.66 g/mol
InChI Key: KJABTMVFBDKSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947700B2

Procedure details

4.00 g (25.7 mmol) 3-chloro-4-fluoro-benzonitrile are heated to 60° C. in 20 ml DMSO with 8.00 g (106.5 mmol) 2-amino-1-propanol with stirring for 2 hours. Then the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic phases are washed with water and sat. sodium chloride solution, dried over sodium sulphate and evaporated down i. vac.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[NH2:11][CH:12]([CH3:15])[CH2:13][OH:14].O>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH:11][CH:12]([CH3:15])[CH2:13][OH:14])[C:5]#[N:6]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1F
Name
Quantity
8 g
Type
reactant
Smiles
NC(CO)C
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with water and sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C#N)C=CC1NC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.